3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

PPARα antagonist benzothiazole fluorine positional isomerism

Select CAS 941877-95-8 as a defined structural probe for PPARα antagonist SAR. The 4-fluoro-N-benzyl-propanamide substitution pattern fills a critical matrix position alongside its 6-fluoro regioisomer (CAS 900004-80-0) and butanamide analog (CAS 941925-58-2). Pair procurement of all three to map fluorine position and linker length contributions to PPARα antagonism potency and CPT1A suppression. Also serves as a specificity control vs. the morpholinopropyl analog (BDBM76294; NLRP3 IC50 1,050 nM) to deconvolute target engagement across the benzothiazole-sulfonamide chemotype.

Molecular Formula C23H19FN2O3S2
Molecular Weight 454.53
CAS No. 941877-95-8
Cat. No. B2404779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide
CAS941877-95-8
Molecular FormulaC23H19FN2O3S2
Molecular Weight454.53
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19FN2O3S2/c24-19-12-7-13-20-22(19)25-23(30-20)26(16-17-8-3-1-4-9-17)21(27)14-15-31(28,29)18-10-5-2-6-11-18/h1-13H,14-16H2
InChIKeyZMFJMPMMZUKCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide (CAS 941877-95-8): Structural Classification and Research Context


3-(Benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide (CAS 941877-95-8) is a synthetic, N,N-disubstituted benzothiazole-sulfonamide hybrid with the molecular formula C23H19FN2O3S2 and molecular weight 454.5 g/mol . The compound belongs to the broader class of benzothiazole-based N-(phenylsulfonyl)amides, which have been reported as a novel family of peroxisome proliferator-activated receptor alpha (PPARα) antagonists [1]. Structurally, the compound features a 4-fluoro substituent on the benzothiazole core, an N-benzyl group, and a benzenesulfonyl-propanamide linker — a specific substitution pattern that falls within the general scope of N-benzothiazolyl benzenesulfonamide derivatives claimed as scavenger receptor class B type I (SR-BI) expression upregulators in a Chinese patent (CN108358869B) [2]. The compound is primarily available through chemical vendor channels as a research reagent, with limited published biological profiling.

Why In-Class Benzothiazole-Sulfonamide Analogs Cannot Simply Substitute for CAS 941877-95-8


Within the benzothiazole-sulfonamide chemotype, three structural variables critically modulate target engagement and biological readout: (i) the position of the fluorine atom on the benzothiazole ring (4- vs. 6-fluoro), (ii) the nature of the N-substituent on the amide nitrogen (benzyl vs. morpholinopropyl vs. dimethylaminopropyl), and (iii) the length of the sulfonyl-amide linker (propanamide vs. butanamide vs. acetamide) [1]. Published structure-activity relationship (SAR) studies on related benzothiazole-based PPARα antagonists demonstrate that even minor modifications to the N-substituent can shift a compound from antagonist to inactive, while the fluorine substitution position governs both potency and the degree of PPARα antagonism [2]. Furthermore, the patent literature on SR-BI-targeting N-benzothiazolyl benzenesulfonamides explicitly defines R1 substitution identity and position (including -F at position 4) as critical variables for biological activity [3]. Generic substitution with a regioisomer or N-alkyl variant risks complete loss of the desired pharmacological profile. The quantitative evidence below details the specific differentiation dimensions that support selection of CAS 941877-95-8 over its closest analogs.

Quantitative Differentiation Evidence: CAS 941877-95-8 vs. Closest Structural Analogs


4-Fluoro vs. 6-Fluoro Benzothiazole Regioisomerism: Impact on PPARα Antagonist Class Activity

In the benzothiazole-based N-(phenylsulfonyl)amide series reported by Ammazzalorso et al. (2011), the position of substituents on the benzothiazole ring was a key determinant of PPARα antagonistic potency. While the specific 4-fluoro and 6-fluoro regioisomers were not directly compared head-to-head in the published dataset, the SAR analysis established that benzothiazole ring substitution identity and position significantly modulate the dose-dependent antagonistic profile against the PPARα agonist GW7647 in transactivation assays [1]. The 4-fluoro substitution pattern present in CAS 941877-95-8 positions the electron-withdrawing fluorine atom proximal to the benzothiazole nitrogen, which is predicted to influence both the electronic properties of the heterocyclic core and the conformational preferences of the N-benzyl substituent [2]. This regiospecific substitution pattern is distinct from the 6-fluoro analog CAS 900004-80-0, which places the fluorine at a position para to the sulfur atom, resulting in different electronic distribution and potentially altered target engagement.

PPARα antagonist benzothiazole fluorine positional isomerism nuclear receptor

N-Benzyl vs. N-Morpholinopropyl Substitution: Differentiation from the NLRP3-Tested Analog BDBM76294

CAS 941877-95-8 bears an N-benzyl substituent on the amide nitrogen, whereas the closely related analog BDBM76294 (CHEMBL1616808, PubChem CID 18581702) carries an N-(3-morpholin-4-ylpropyl) group at the same position [1]. BDBM76294 was tested in a PubChem BioAssay (AID 488800) against the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) and exhibited an IC50 of 1.05 × 10³ nM (1.05 µM) [2]. The substantial difference in N-substituent chemotype — hydrophobic aromatic benzyl vs. basic morpholine-containing alkyl chain — predicts divergent physicochemical properties: the benzyl group contributes to higher lipophilicity (clogP of CAS 941877-95-8 is predicted to be elevated relative to the morpholinopropyl analog based on fragment contributions), while the morpholinopropyl group introduces a basic tertiary amine center absent in the target compound. This difference fundamentally alters hydrogen-bonding capacity, solubility profile, and potential off-target interactions.

NLRP3 inflammasome N-substituent SAR benzothiazole sulfonamide chemical probe selectivity

Linker Length Differentiation: Propanamide (C3) CAS 941877-95-8 vs. Butanamide (C4) Analog CAS 941925-58-2

CAS 941877-95-8 features a propanamide linker (three-carbon chain between the carbonyl and the sulfonyl group), while the closely related analog CAS 941925-58-2 (4-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide) contains a butanamide linker (four-carbon chain) [1]. In the context of SR-BI-targeting N-benzothiazolyl benzenesulfonamide derivatives covered by CN108358869B, the linker length between the amide carbonyl and the sulfonyl group directly affects the spatial relationship between the benzothiazole core and the terminal phenylsulfonyl moiety, which is hypothesized to influence the compound's ability to modulate SR-BI expression [2]. The one-methylene difference between these analogs alters conformational flexibility, overall molecular length, and lipophilicity — parameters known to influence target binding and cellular pharmacokinetics in related benzothiazole-amide series [3].

linker SAR propanamide butanamide SR-BI modulator chain length

PPARα Antagonism Class Potential: Positioning CAS 941877-95-8 Within the Benzothiazole-Sulfonamide Chemotype

The benzothiazole-based N-(phenylsulfonyl)amide chemotype was identified by Ammazzalorso et al. (2011) as a novel class of PPARα antagonists through an agonist-antagonist switching strategy starting from fibrate-derived carboxylic acid agonists [1]. In transactivation assays, several compounds in this class exhibited dose-dependent inhibition of GW7647-induced PPARα activation, with the most potent antagonists also suppressing carnitine palmitoyltransferase 1A (CPT1A) expression — a downstream PPARα target gene [1]. The 2019 follow-up study demonstrated that benzothiazole amides in this series (compounds 2a–g) act as moderate PPARα antagonists and exhibit cytotoxicity in PPARα-overexpressing cancer cell lines, with compound 2b achieving >90% inhibition of viability in two paraganglioma cell lines at low micromolar IC50 values [2]. While CAS 941877-95-8 was not among the specific compounds 2a–g tested in this study, its structural features — 4-fluoro substitution on benzothiazole, N-benzyl group, propanamide linker — place it within the scope of this validated chemotype, and the CN108358869B patent explicitly claims N-benzothiazolyl benzenesulfonamides with R1 = -F for SR-BI upregulation [3].

PPARα antagonism benzothiazole-sulfonamide cancer metabolism CPT1A

Recommended Application Scenarios for CAS 941877-95-8 Based on Evidence Profile


PPARα Antagonist SAR Probe in Benzothiazole-Sulfonamide Series

CAS 941877-95-8 is best deployed as a structural probe in structure-activity relationship (SAR) campaigns investigating PPARα antagonism within the benzothiazole N-(phenylsulfonyl)amide chemotype. Its specific 4-fluoro-N-benzyl-propanamide substitution pattern fills a defined position in the SAR matrix alongside analogs with alternate fluorine positions, N-substituents, and linker lengths. The validated class-level PPARα antagonism reported by Ammazzalorso et al. (2011, 2019) provides a framework for benchmarking this compound against reference antagonists such as GW6471 [1][2]. Researchers should pair procurement of CAS 941877-95-8 with the 6-fluoro regioisomer (CAS 900004-80-0) and the butanamide linker analog (CAS 941925-58-2) to systematically map the contribution of fluorine position and linker length to PPARα antagonism potency and CPT1A suppression.

SR-BI Expression Modulation Studies Aligned with CN108358869B

The compound falls within the general structural scope of CN108358869B, which claims N-benzothiazolyl benzenesulfonamide derivatives as upregulators of SR-BI expression for potential anti-atherosclerotic applications [3]. CAS 941877-95-8, bearing a 4-fluoro substituent (R1 = -F at position 4) and an N-benzyl group, can serve as a specific embodiment for evaluating the patent's claims in SR-BI reporter gene assays, HDL cholesterol uptake assays in hepatocyte models (e.g., HepG2 cells), and in vivo atherosclerosis models. Users testing this compound for SR-BI modulation should include appropriate positive controls and compare against the patent's exemplified compounds where data are publicly available.

NLRP3 Inflammasome Chemical Tool Differentiation

Although CAS 941877-95-8 itself lacks published NLRP3 activity data, its close structural analog BDBM76294 (N-morpholinopropyl variant) has a reported NLRP3 IC50 of 1,050 nM from PubChem BioAssay AID 488800 [4]. This creates an opportunity to use CAS 941877-95-8 as a specificity control: if the N-benzyl analog (CAS 941877-95-8) shows reduced or absent NLRP3 inhibition compared to the morpholinopropyl analog, this would establish that the basic amine-containing N-substituent is critical for NLRP3 engagement, while the neutral, lipophilic N-benzyl group directs activity toward other targets (e.g., PPARα or SR-BI). This differential profiling can help deconvolute target engagement across the benzothiazole-sulfonamide chemotype.

Anti-Proliferative Screening in PPARα-Overexpressing Cancer Models

The 2019 study by Ammazzalorso et al. established that benzothiazole amides with PPARα antagonist activity exert significant anti-proliferative effects in paraganglioma, pancreatic, and colorectal cancer cell lines, with compound 2b achieving >90% viability inhibition [2]. CAS 941877-95-8, as a structurally related benzothiazole-sulfonamide, warrants evaluation in these same cellular contexts — particularly in the PTJ64i and PTJ86i paraganglioma lines where PPARα overexpression sensitizes cells to antagonists. Comparative screening against the published compound 2b and the benchmark PPARα antagonist GW6471 would quantify its relative anti-proliferative potency and establish whether the 4-fluoro-N-benzyl substitution pattern confers any advantage in potency, selectivity, or physicochemical properties relative to other members of the series.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.